REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([CH3:12])[N:3]=1.[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:13][CH2:12][C:4]1[CH:5]=[C:6]([C:8]([CH3:9])([CH3:11])[CH3:10])[CH:7]=[C:2]([Cl:1])[N:3]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)C(C)(C)C)C
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
catalyst
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the contents overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat to reflux
|
Type
|
TEMPERATURE
|
Details
|
After heating for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The contents are then concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
WASH
|
Details
|
eluted with dichloromethane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=NC(=CC(=C1)C(C)(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.23 mmol | |
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |